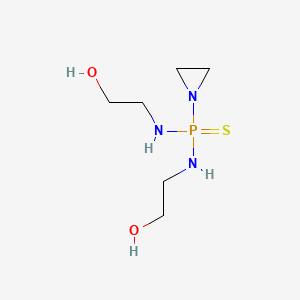
P-Aziridin-1-yl-N,N'-bis(2-hydroxyethyl)phosphonothioic Diamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-Aziridin-1-yl-N,N’-bis(2-hydroxyethyl)phosphonothioic diamide is a chemical compound known for its unique structure and properties. It is often referred to as Thiotepa Impurity 5 in various scientific contexts
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of P-Aziridin-1-yl-N,N’-bis(2-hydroxyethyl)phosphonothioic diamide involves the reaction of aziridine with phosphonothioic diamide derivatives. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures that the compound meets regulatory standards and is suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
P-Aziridin-1-yl-N,N’-bis(2-hydroxyethyl)phosphonothioic diamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted aziridine derivatives .
Scientific Research Applications
P-Aziridin-1-yl-N,N’-bis(2-hydroxyethyl)phosphonothioic diamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of P-Aziridin-1-yl-N,N’-bis(2-hydroxyethyl)phosphonothioic diamide involves its interaction with molecular targets through its reactive aziridine and phosphonothioic diamide groups. These interactions can lead to the inhibition of specific enzymes or the modification of biomolecules, thereby exerting its effects. The compound’s ability to form covalent bonds with nucleophiles is a key aspect of its mechanism .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other aziridine derivatives and phosphonothioic diamides, such as:
Aziridine: A simple aziridine compound used in various chemical reactions.
Thiotepa: A related compound with similar structural features and applications.
Phosphonothioic Diamides: A class of compounds with diverse chemical properties and uses
Uniqueness
Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields .
Properties
Molecular Formula |
C6H16N3O2PS |
|---|---|
Molecular Weight |
225.25 g/mol |
IUPAC Name |
2-[[aziridin-1-yl-(2-hydroxyethylamino)phosphinothioyl]amino]ethanol |
InChI |
InChI=1S/C6H16N3O2PS/c10-5-1-7-12(13,8-2-6-11)9-3-4-9/h10-11H,1-6H2,(H2,7,8,13) |
InChI Key |
RPRHMCSYRZLFFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1P(=S)(NCCO)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















